Product packaging for Chromane-8-carbonitrile(Cat. No.:CAS No. 548785-29-1)

Chromane-8-carbonitrile

Cat. No.: B3329035
CAS No.: 548785-29-1
M. Wt: 159.18 g/mol
InChI Key: BBVKSQFUNLGDSR-UHFFFAOYSA-N
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Description

Chromane-8-carbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B3329035 Chromane-8-carbonitrile CAS No. 548785-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVKSQFUNLGDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C#N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity, Transformations, and Mechanistic Insights

Reactions of the Nitrile Functional Group in Chromane-8-carbonitrile

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. Although specific studies on this compound are limited, its reactivity can be predicted based on the well-established chemistry of aromatic nitriles.

The hydrolysis of a nitrile group is a fundamental reaction that typically yields a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.com This transformation can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen of this compound would be protonated. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. libretexts.orgnumberanalytics.com The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to yield Chromane-8-carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion acts as the nucleophile, directly attacking the nitrile carbon. libretexts.orgnumberanalytics.com This forms an imidic acid intermediate which tautomerizes to an amide. chemistrysteps.com Depending on the reaction conditions, the reaction can be stopped at the Chromane-8-carboxamide stage, or it can proceed to completion via further hydrolysis of the amide to form a salt of Chromane-8-carboxylic acid (a carboxylate). chemistrysteps.comnumberanalytics.com

Table 1: Predicted Hydrolysis Products of this compound

Catalyst Intermediate Product Final Product
Acid (H₃O⁺) Chromane-8-carboxamide Chromane-8-carboxylic acid
Base (OH⁻) Chromane-8-carboxamide Chromane-8-carboxylate

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.comwikipedia.org

Reduction to a Primary Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of fully reducing the nitrile group. allrounder.aimasterorganicchemistry.com The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.comlibretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org Catalytic hydrogenation using H₂ gas with a metal catalyst like Raney nickel, palladium, or platinum is also an effective method for this transformation. wikipedia.orglibretexts.org Applying these methods to this compound would produce (Chroman-8-yl)methanamine.

Reduction to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and involves the addition of only one equivalent of hydride to the nitrile. commonorganicchemistry.com This forms an imine-aluminum complex. Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde, Chromane-8-carbaldehyde. libretexts.orgwikipedia.org

Table 2: Predicted Reduction Products of this compound

Reagent Conditions Product

Aromatic nitriles react with organometallic reagents, such as Grignard reagents (R-MgX), to produce ketones after an acidic workup. libretexts.orgmasterorganicchemistry.com The reaction begins with the nucleophilic addition of the carbanion from the Grignard reagent to the electrophilic carbon of the nitrile group. organicchemistrytutor.com This forms a stable intermediate magnesium salt of an imine. masterorganicchemistry.com Because the Grignard reagent cannot react further with this negatively charged intermediate, the reaction stops after a single addition. organicchemistrytutor.com Subsequent hydrolysis with aqueous acid converts the imine intermediate into a ketone. masterorganicchemistry.comorganic-chemistry.org For example, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-(Chroman-8-yl)ethan-1-one. The use of zinc chloride (ZnCl₂) can catalyze this addition reaction, allowing it to proceed under milder conditions. nih.gov

Ring Transformations and Rearrangement Reactions

The chromane (B1220400) ring system is a privileged structure in many natural products and pharmacologically active compounds. Its synthesis and transformation are of significant interest.

Cycloaddition reactions are a powerful tool for the synthesis of cyclic systems, including the chromane core itself. A prominent method involves the [4+2] cycloaddition (Diels-Alder type) reaction of ortho-quinone methides (o-QMs), which are generated in situ. numberanalytics.commasterorganicchemistry.com These reactive intermediates act as the diene component and react with various dienophiles (alkenes) to construct the chromane skeleton. numberanalytics.com This methodology allows for the synthesis of a wide array of substituted chromanes with high degrees of stereoselectivity, often employing organocatalysis to achieve enantiocontrol. numberanalytics.comchemistrysteps.com While this describes the formation of the chromane ring rather than a reaction of a pre-existing this compound, it is a key transformation involving the core structure.

Another approach involves the generation of chromane-type arynes, which can then undergo [4+2], [3+2], and [2+2] cycloaddition reactions to produce structurally diverse and novel substituted chromanes. libretexts.org

The chromane ring can undergo oxidative and reductive transformations, although specific examples involving this compound are not prevalent in the literature. General reactivity of the chromane system provides insight into potential transformations.

Oxidative Transformations: The chromane ring can be a target for oxidation. For instance, chromenes (which are unsaturated analogs of chromanes) react with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form stable aromatic oxocarbenium ions via oxidative C-H bond cleavage. nih.gov These cations can then be trapped by various nucleophiles. In other systems, such as 1-arylisochromans, iron-catalyzed aerobic oxidation can lead to the cleavage of the Csp³-O bond of the heterocyclic ring. liv.ac.uk Palladium-catalyzed intramolecular oxidative coupling of an unactivated aliphatic C-H bond and an aryl C-H bond represents a modern method for constructing the chromane scaffold itself. chemrxiv.org

Reductive Transformations: The reduction of the chromane core is less common than the reduction of substituents on the ring. However, related systems like chromones (which contain a carbonyl group at the 4-position) can be reduced. Depending on the reagent, this can lead to chroman-4-ols or complete reduction to the chromane. researchgate.netarkat-usa.org For example, sodium borohydride (B1222165) in methanol (B129727) can reduce 2-(polyfluoroalkyl)chromones to the corresponding cis-2-(polyfluoroalkyl)chroman-4-ols. arkat-usa.org Hydrogenation of a chromene (containing a double bond in the heterocyclic ring) over a catalyst like palladium on carbon is a standard method to produce the saturated chromane ring. nih.gov

Exploration of Reaction Mechanisms

The reaction mechanisms governing the transformations of this compound and its derivatives are diverse, encompassing radical, nucleophilic, and electrophilic pathways, as well as modern C-H activation strategies.

Radical reactions offer a powerful tool for the functionalization of the chromane skeleton. While direct radical transformations on this compound are not extensively detailed, related systems provide valuable mechanistic precedents. For instance, the synthesis of substituted chroman-4-ones can be achieved through a doubly decarboxylative Giese reaction. rsc.org This process involves the visible-light-induced generation of an alkyl radical from a suitable precursor, which then adds to a coumarin-3-carboxylic acid. A subsequent decarboxylation completes the sequence. The reaction is initiated by a photocatalyst, which, upon excitation, facilitates the formation of the alkyl radical. The presence of radical scavengers like TEMPO has been shown to quench the reactivity, confirming the radical nature of the mechanism. rsc.org

The Hunsdiecker reaction, which converts a carboxylic acid to a bromo-compound via its silver salt, is another classic radical transformation that could be applied to a carboxylic acid derivative of this compound. The mechanism involves the formation of an acyl hypobromite, which undergoes homolytic cleavage to generate an acyloxy radical. This radical then loses carbon dioxide, and the resulting alkyl radical reacts with bromine. nptel.ac.in

Furthermore, radical-catalyzed chlorination and bromination of alkanes, which can be initiated thermally or photochemically, could potentially be applied to the aliphatic portion of the chromane ring in this compound. nptel.ac.in These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. savemyexams.com

Table 1: Examples of Radical Reactions on Chromane-Related Scaffolds

Reaction Name Reactants Key Mechanistic Feature Potential Application to this compound
Doubly Decarboxylative Giese Reaction Coumarin-3-carboxylic acid, N-(acyloxy)phthalimide Photocatalytic generation of an alkyl radical followed by addition and decarboxylation Synthesis of 4-substituted chroman-2-one derivatives
Hunsdiecker Reaction Silver salt of a carboxylic acid, Bromine Formation and fragmentation of an acyloxy radical Conversion of a carboxylic acid derivative to a bromo derivative
Radical Halogenation Alkane, Halogen (Cl2, Br2) Chain reaction involving halogen and alkyl radicals Halogenation of the aliphatic part of the chromane ring

The reactivity of this compound is significantly influenced by the presence of both nucleophilic and electrophilic centers. The aromatic ring, activated or deactivated by substituents, can undergo electrophilic aromatic substitution (SEAr). wikipedia.org For instance, in 7-fluoro-5-formyl-chromane-8-carbonitrile, the fluorine atom can enhance the electrophilicity of the aromatic system, facilitating substitution reactions. smolecule.com The general mechanism for SEAr involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Conversely, the chromane system can be subject to nucleophilic attack. In derivatives containing a good leaving group on the aromatic ring, nucleophilic aromatic substitution (SNAr) can occur via an addition-elimination mechanism. smolecule.com The presence of electron-withdrawing groups, such as the nitrile group at the C-8 position, can facilitate this type of reaction by stabilizing the intermediate Meisenheimer complex.

The carbonyl group in chromanone derivatives is a key electrophilic center, susceptible to nucleophilic addition. For example, the synthesis of chroman-2,4-diones from 3-iodochromone involves a palladium-catalyzed aminocarbonylation where primary amines act as nucleophiles. acs.org The reaction can proceed through an addition-Michael-ring-opening/closing cascade.

Furthermore, the nitrile group of this compound can itself undergo nucleophilic attack, for instance by organometallic reagents or strong nucleophiles, leading to the formation of ketones after hydrolysis or other functional group transformations.

Table 2: Nucleophilic and Electrophilic Reactions in Chromane Systems

Reaction Type Substrate Feature Mechanistic Pathway Example
Electrophilic Aromatic Substitution (SEAr) Activated or deactivated aromatic ring Formation of a sigma complex followed by deprotonation Halogenation or nitration of the benzene (B151609) ring of chromane
Nucleophilic Aromatic Substitution (SNAr) Aromatic ring with a leaving group and electron-withdrawing groups Formation of a Meisenheimer complex followed by elimination Substitution of a halide on the chromane ring by a nucleophile
Nucleophilic Addition Carbonyl group in chromanone derivatives Attack of a nucleophile on the carbonyl carbon Reaction of a chromanone with an organometallic reagent
Nucleophilic Addition to Nitrile Cyano group Attack of a nucleophile on the nitrile carbon Grignard reaction with this compound

Modern synthetic methodologies increasingly employ C-H activation to functionalize otherwise unreactive carbon-hydrogen bonds, offering a more atom- and step-economical approach to derivatization. scielo.br In the context of chromane synthesis and modification, transition-metal catalysis, particularly with rhodium and palladium, has proven effective.

For instance, rhodium(III)-catalyzed intramolecular C-H activation of substrates containing an olefinic side chain can lead to the formation of highly substituted tricyclic spiropiperidines fused to a chromane core. acs.org The mechanism often involves the coordination of a directing group to the metal center, followed by cyclometalation and subsequent reaction with the tethered olefin.

Palladium-catalyzed C-H activation has also been utilized for the synthesis of chromanes. These reactions can proceed through various pathways, including the Fujiwara-Morita reaction, which involves the palladium(II)-catalyzed alkenylation of a C-H bond. The synthesis of chromanes from aryl butenyl ethers with electron-withdrawing groups on the alkene has been achieved via a 6-exo-trig cyclization process.

The directing group plays a crucial role in these transformations, guiding the metal catalyst to a specific C-H bond. Both native functional groups within the substrate and externally introduced directing groups can be employed. For example, the carbonyl group in a quinone can act as an innate directing group in rhodium-catalyzed C-H activation processes. scielo.br For this compound, the nitrile group or other substituents could potentially serve as directing groups to achieve site-selective functionalization of the chromane scaffold.

Table 3: C-H Activation Approaches for Chromane Systems

Metal Catalyst Reaction Type Key Mechanistic Step Potential Application to this compound
Rhodium(III) Intramolecular C-H activation/cyclization Cyclometalation directed by a functional group Synthesis of complex fused heterocyclic systems
Palladium(II) Intramolecular C-H alkenylation (Fujiwara-Morita) Oxidative addition and reductive elimination Annulation reactions to form the chromane ring or further derivatization

Theoretical and Computational Studies of Chromane 8 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Specific quantum chemical calculations for Chromane-8-carbonitrile are not available in the reviewed literature. Such studies would be necessary to determine its electronic properties and reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap for this compound, have not been reported. This information is crucial for understanding its chemical reactivity and kinetic stability.

NBO analysis data, which would describe charge transfer, hyperconjugative interactions, and the nature of bonding within the this compound molecule, is not available.

MEP maps illustrating the electron density and predicting the sites for electrophilic and nucleophilic attack for this compound have not been published.

Molecular Modeling and Simulation Approaches

While molecular modeling is a common tool for studying chromane (B1220400) derivatives, specific applications to this compound are absent from the current scientific record.

There are no available molecular docking studies that investigate the binding affinity and interaction patterns of this compound with any specific biological targets. Such research would be essential to explore its potential as a ligand for proteins or enzymes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational landscapes and flexibility over time. For this compound, MD simulations can elucidate the accessible conformations of the dihydropyran ring and the orientation of the 8-carbonitrile group, which are crucial for understanding its interactions with biological targets and its chemical reactivity.

In a typical MD simulation protocol for a molecule like this compound, a suitable force field, such as AMBER or GROMACS, would be selected to describe the interatomic forces. The simulation would be initiated from an optimized geometry of the molecule, which is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a gradual heating phase to reach the desired temperature, and finally, a production run where the trajectory of the atoms is recorded over a period of nanoseconds or even microseconds.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound
ParameterValue/Description
Force FieldAMBER, GROMACS, CHARMM
Solvent ModelExplicit (e.g., TIP3P water)
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns - 1 µs
Analysis MetricsRMSD, RMSF, Dihedral Angle Distributions, Conformational Clustering

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogues. For this compound, a QSAR model could be developed to predict a specific biological activity, such as its potential inhibitory effect on a particular enzyme or receptor.

The development of a QSAR model for a series of chromane derivatives, including this compound, would involve several key steps. First, a dataset of compounds with experimentally determined biological activities is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be categorized into several types, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges).

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov This model establishes a quantitative relationship between the descriptors and the biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = β0 + β1LogP + β2DipoleMoment + β3*LUMO

where IC50 is the half-maximal inhibitory concentration, LogP represents lipophilicity, DipoleMoment is an electronic descriptor, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Table 2: Common Molecular Descriptors in QSAR Studies
Descriptor TypeExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of N atomsBasic molecular composition
TopologicalWiener index, Kier & Hall connectivityMolecular branching and connectivity
GeometricalMolecular surface area, Molecular volume3D shape and size
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution and reactivity
HydrophobicLogPLipophilicity and membrane permeability

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of organic molecules, offering insights that can guide synthetic efforts. For this compound, theoretical studies can predict which sites of the molecule are most susceptible to electrophilic or nucleophilic attack and the likely outcomes of various reactions.

The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing nitrile group (-CN) on the aromatic ring. This group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta position relative to the nitrile group. Computational methods, such as Density Functional Theory (DFT), can be used to visualize the distribution of electron density in the molecule. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Furthermore, the reactivity of the dihydropyran ring can also be assessed. For instance, the benzylic position of the chromane ring could be susceptible to radical reactions. Theoretical calculations can determine the bond dissociation energies to predict the ease of hydrogen abstraction from different positions.

In the context of cycloaddition reactions, such as the hetero-Diels-Alder reaction, computational studies on related chromone (B188151) systems have been used to explain the observed regioselectivity and stereoselectivity. mdpi.comresearchgate.net By calculating the energies of the transition states for different reaction pathways, the most favorable outcome can be predicted. For this compound, similar computational approaches could be employed to predict its behavior in pericyclic reactions, considering the electronic influence of the nitrile substituent. These theoretical predictions are invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.

Table 3: Predicted Reactivity Patterns for this compound
Reaction TypePredicted Reactivity/SelectivityComputational Insight
Electrophilic Aromatic SubstitutionDeactivated ring, meta-directingAnalysis of electrostatic potential and frontier molecular orbitals
Nucleophilic Aromatic SubstitutionActivated towards nucleophilic attack at the ipso-positionLUMO distribution and partial atomic charges
Reactions at the Dihydropyran RingPotential for oxidation or radical reactions at the benzylic positionCalculation of bond dissociation energies

Biological and Medicinal Chemistry Research Applications Pre Clinical Focus

Investigation of Biological Activities in in vitro Systems

The therapeutic potential of chromane-based compounds is being extensively explored through a variety of in vitro assays. These studies are crucial for determining the biological activities of these molecules at a cellular and molecular level, providing a foundational understanding before any further development.

Chromane (B1220400) and its derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Cholinesterases: Certain gem-dimethylchroman-4-ol derivatives have demonstrated significant inhibitory activity against equine serum butyrylcholinesterase (eqBuChE), with IC50 values in the low micromolar range (2.9–7.3 μM), comparable to currently used drugs core.ac.uk. For instance, a chroman-4-amine (B2768764) derivative with an 8-methoxy group showed the highest inhibitory activity against eqBuChE with an IC50 of 7.6 μM core.ac.uk.

Tyrosinase: A series of novel 4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Compound 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) was the most potent inhibitor, with an IC50 value of 35.38 ± 2.12 µM, acting via a competitive inhibition mechanism nih.gov.

Other Enzymes: Chromane derivatives have also been evaluated against other enzymes. Novel chroman-4-one and chromone-based compounds act as potent and selective inhibitors of SIRT2, a class III histone deacetylase acs.org. Additionally, some chromane derivatives have been developed as non-selective acetyl-CoA carboxylase (ACC) inhibitors, with compound 4s showing IC50 values of 98.06 nM and 29.43 nM for ACC1 and ACC2, respectively nih.gov.

Table 1: Enzyme Inhibition by Chromane and Chromene Carbonitrile Derivatives
Compound ClassEnzyme TargetKey DerivativeInhibition Value (IC50/Ki)Reference
gem-dimethylchroman-4-amineButyrylcholinesterase (eqBuChE)8-OMe substitutedIC50 = 7.6 μM core.ac.uk
4H-chromene-3-carbonitrileTyrosinaseCompound 6fIC50 = 35.38 ± 2.12 µM; Ki = 16.15 µM nih.gov
Chroman derivativeAcetyl-CoA Carboxylase 1 (ACC1)Compound 4sIC50 = 98.06 nM nih.gov
Chroman derivativeAcetyl-CoA Carboxylase 2 (ACC2)Compound 4sIC50 = 29.43 nM nih.gov
Chroman-4-oneSirtuin 2 (SIRT2)Not specifiedPotent inhibition acs.org

Research has shown that chromane derivatives can modulate specific cellular signaling pathways. For example, a synthetic derivative of bistetrahydroisoquinolinequinone, which shares structural motifs with chromanes, was found to induce apoptosis in non-small-cell lung cancer (NSCLC) cells by downregulating phosphorylated MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway mdpi.com. This led to a decrease in the anti-apoptotic protein Bcl-2 mdpi.com. In other studies, certain chroman derivatives were found to inhibit the phosphorylation of Chk1 at Ser 317 in HeLa cells, suggesting an impact on the DNA damage response pathway researchgate.net.

The interaction of novel compounds with cellular receptors is a key area of preclinical investigation. In large-scale screening efforts, such as the Tox21 10,000 compound collection, molecules are tested for their ability to modulate nuclear receptors. One such receptor is the pregnane (B1235032) X receptor (PXR), which is critical for regulating the metabolism of a vast number of drugs. Screens using stable hPXR-Luc HepG2 cell lines have identified various compounds that act as PXR agonists, confirming their activity by observing the induction of CYP3A4 mRNA expression in metabolically competent cell lines bohrium.com. While specific chromane-8-carbonitrile data is not highlighted, this methodology is applied to diverse chemical libraries that could include such structures.

The potential of chromane derivatives as anticancer agents has been extensively studied across a range of human cancer cell lines. These studies typically use assays like the MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50 or GI50).

Chromanone derivatives have demonstrated varied cytotoxic profiles, with some showing enhanced selectivity for cancer cells (MCF-7, DU-145, A549) over normal cells (SV-HUC-1) nih.gov.

Chromane compounds isolated from the plant Iris tenuifolia exhibited antiproliferative activities against several cancer cell lines, including THP-1 (leukemia), K-562 (leukemia), and A549 (lung) mdpi.com.

A potent ACC inhibitor, chroman derivative 4s , exhibited strong anti-proliferation activity against A549 (lung), H1975 (lung), HCT116 (colon), and H7901 (gastric) cell lines, with IC50 values of 0.578 µM, 1.005 µM, 0.680 µM, and 1.406 µM, respectively nih.gov.

Chroman-4-one and chromone-based SIRT2 inhibitors also showed antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, which correlated with their potency for SIRT2 inhibition acs.org.

Table 2: Antiproliferative Activity of Chromane Derivatives in Cancer Cell Lines
Compound/DerivativeCell LineCancer TypeActivity (IC50/GI50)Reference
Chromanone Derivative (Group B)MCF-7BreastLower IC50 vs normal cells nih.gov
Chromanone Derivative (Group B)DU-145ProstateLower IC50 vs normal cells nih.gov
Chromanone Derivative (Group B)A549LungLower IC50 vs normal cells nih.gov
Compound 10 (from I. tenuifolia)THP-1LeukemiaGI50 = 9.1 µM mdpi.com
Compound 10 (from I. tenuifolia)K-562LeukemiaGI50 = 7.6 µM mdpi.com
Compound 4sA549LungIC50 = 0.578 µM nih.gov
Compound 4sH1975LungIC50 = 1.005 µM nih.gov
Compound 4sHCT116ColonIC50 = 0.680 µM nih.gov
Chroman-4-one-based SIRT2 inhibitorMCF-7BreastAntiproliferative effects observed acs.org
Chroman-4-one-based SIRT2 inhibitorA549LungAntiproliferative effects observed acs.org

The investigation into chromane derivatives extends to their potential use against infectious diseases.

Antimicrobial Activity: Chromane compounds isolated from Iris tenuifolia were evaluated for their antimicrobial properties, building on the known activities of flavonoids from this genus mdpi.com.

Antiviral Potential: While direct studies on this compound are not prominent, the broader class of coumarins, which are structurally related to chromanes, has been a source of promising antiviral agents nih.gov. For example, certain coumarin (B35378) derivatives have been reported as anti-HIV agents, inhibiting the HIV protease enzyme nih.gov. The search for novel antiviral agents often includes screening diverse libraries of microbial metabolites, which can contain complex heterocyclic structures nih.gov.

Molecular Target Identification and Mechanistic Understanding

A critical step in drug discovery is identifying the specific molecular target of a bioactive compound and elucidating its mechanism of action nih.govnih.gov. This process transforms a "hit" from a phenotypic screen into a "lead" by providing a clear biological rationale for its activity core.ac.uk.

For chromane derivatives, several targets and mechanisms have been proposed and validated.

SIRT2 Inhibition: For novel chroman-4-one inhibitors of SIRT2, molecular modeling was used to propose a binding mode. The model showed the chroman-4-one scaffold buried in a hydrophobic pocket of the enzyme. A halogen bond between a chloride at the 6-position and the backbone carbonyl of His187, along with a bromide at the 8-position situated in a hydrophobic environment, were identified as key interactions acs.org. This was correlated with the observed structure-activity relationships acs.org.

MAPK Pathway: In the case of a tetrahydroisoquinoline derivative, a network pharmacology approach first predicted potential targets, which were then validated in vitro. Immunoblotting confirmed that the compound downregulated the phosphorylation of MEK1 and ERK1, identifying them as direct or indirect molecular targets responsible for the compound's apoptosis-inducing effects in NSCLC cells mdpi.com.

Tyrosinase Inhibition: For 4H-chromene-3-carbonitrile derivatives, kinetic studies revealed a competitive mode of inhibition for the most potent compound nih.gov. Molecular docking and dynamics simulations further elucidated the mechanism, highlighting π-π stacking and hydrogen bonding interactions within the enzyme's active site and suggesting that the R-enantiomer had superior binding stability nih.gov.

These approaches, combining computational predictions with direct biochemical and cell-based assays, are essential for understanding how chromane-based compounds exert their biological effects and for guiding the future design of more potent and selective therapeutic agents.

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of chromane derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms being explored is their interaction with DNA. While direct evidence for DNA intercalation by this compound is still under investigation, related benzochromene derivatives have been shown to bind to DNA. For instance, the benzochromene derivative 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile has been reported to interact with calf thymus DNA (ctDNA) primarily through groove binding. nih.gov This interaction is a critical step that can lead to cell cycle arrest and the initiation of apoptosis.

Studies on various 2-amino-4H-chromene-3-carbonitrile derivatives have demonstrated their capacity to induce apoptosis in human breast cancer cell lines (T47D). nih.gov The process of apoptosis is a crucial metabolic pathway that regulates cell growth and numbers; its failure can lead to the development of tumors. nih.gov The induction of apoptosis by these compounds is often confirmed through methods such as acridine (B1665455) orange–ethidium bromide (AO–EB) staining and the observation of DNA fragmentation, which is a hallmark of apoptosis. nih.gov For example, treatment of T47D cells with a specific 2-amino-4H-chromene-3-carbonitrile derivative led to a notable increase in the percentage of apoptotic cells. nih.gov

Per-residue Interaction Analysis from Docking Studies

Molecular docking studies are instrumental in visualizing and understanding the interactions between a ligand, such as a this compound derivative, and its protein target at the molecular level. This computational technique predicts the preferred orientation of a molecule when bound to a receptor and helps in identifying key amino acid residues involved in the binding.

While specific per-residue interaction analysis for this compound is not extensively detailed in the available literature, docking studies on structurally related compounds provide valuable insights. For instance, in the study of potential HIV-1 reverse transcriptase inhibitors, molecular docking is a standard method to correlate the calculated docking scores with the experimentally determined inhibitory concentrations (IC50 values). nih.gov The stability of the ligand-protein complex and the interactions with specific residues are further analyzed using molecular dynamics (MD) simulations. nih.govnih.gov

A common approach involves using software like CDOCKER, which calculates the binding energy and interaction energy between the ligand and the receptor. nanobioletters.com Higher docking scores generally indicate a more favorable binding. nanobioletters.com The analysis of these interactions can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, in the study of SARS-CoV-2 main protease inhibitors, the formation of a hydrogen bond with the GLU166 residue was identified as essential for inhibitory activity. nih.gov

Such computational analyses are crucial for understanding the molecular basis of the biological activity of chromane derivatives and for guiding the design of more potent analogs.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com For chromane derivatives, SAR studies are crucial for optimizing their therapeutic potential.

Design Principles for Lead Optimization

Lead optimization is the process of modifying the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov A key strategy in this process is structural simplification, which involves removing non-essential functional groups from a complex molecule to enhance its drug-like properties and synthetic accessibility. nih.gov

For natural product-based leads, which often have complex structures, optimization efforts focus on several aspects: enhancing efficacy, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and increasing chemical accessibility. nih.gov The establishment of a clear SAR is fundamental to guide these modifications rationally. nih.gov

In the context of chromane derivatives, SAR studies have informed the design of analogs with improved antimalarial activity. nih.gov For example, investigations into spirocyclic chromanes focused on the importance of the spirocyclic moiety and the stereochemistry of benzylic alcohols for their biological activity. nih.gov The goal is often to enhance potency while maintaining or improving bioavailability, which can sometimes be achieved by increasing the fraction of sp3 hybridized carbons (Fsp3). nih.gov

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the chromane scaffold have a profound impact on the biological activity of its derivatives. Both electronic and steric effects of substituents can influence a molecule's interaction with its biological target.

Studies on various heterocyclic compounds, including chromanes, have shown that the introduction of different substituents can modulate their antimicrobial, antifungal, and anticancer activities. jocpr.commdpi.commdpi.com For instance, in a series of coumarin derivatives, which also contain a benzopyranone nucleus, it was found that O-substitutions are essential for antifungal activity. mdpi.com The presence of short aliphatic chains and electron-withdrawing groups like nitro (NO2) or acetate (B1210297) was shown to favor this activity. mdpi.com

Similarly, for Schiff bases derived from aniline, it was observed that an electron-donating methoxy (B1213986) group enhanced activity against certain bacterial strains, whereas electron-withdrawing nitro or naphthyl groups influenced the tautomeric equilibrium of the compounds. jocpr.com Theoretical studies on chroman derivatives have also highlighted that electron-donating and electron-withdrawing substituents can influence properties like ionization potential and bond dissociation enthalpy, which are relevant to their antioxidant activity. researchgate.net

The following table summarizes the effect of different substituents on the biological activity of various chromane and related heterocyclic derivatives based on published research findings.

Compound ClassSubstituentEffect on Biological ActivityReference
Coumarin DerivativesShort aliphatic chain, NO2, acetateEnhanced antifungal activity mdpi.com
Schiff BasesMethoxy group (electron-donating)Enhanced antibacterial activity jocpr.com
Spirocyclic Chromanes(S)-enantiomer at a specific positionHigher antimalarial potency nih.gov

Biological Activities in Pre-clinical Model Systems (Non-human)

Pre-clinical studies in non-human model systems are essential for evaluating the therapeutic potential and mechanism of action of new chemical entities. Chromane derivatives have demonstrated a wide range of biological activities in such models.

For instance, spirocyclic chroman-4-ones have shown promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov In the realm of oncology, a series of chroman derivatives were synthesized and evaluated for their anti-breast cancer activity against the human mammary adenocarcinoma (MCF-7) cell line, with some compounds showing remarkable inhibitory effects. nih.gov

Furthermore, certain 2-amino-4H-chromene-3-carbonitrile derivatives have been shown to possess cytotoxic and apoptosis-inducing activities against human breast cancer (T47D) and human leukemic (K562) cell lines. nih.govnih.gov The evaluation of antimicrobial properties is another significant area of research for chromane derivatives. Chroman-4-one and homoisoflavonoid derivatives have been synthesized and tested for their activity against various bacterial and fungal strains, with some compounds exhibiting notable inhibitory effects. mdpi.com

The table below provides a summary of the observed biological activities of various chromane derivatives in pre-clinical models.

Chromane Derivative ClassBiological ActivityPre-clinical ModelReference
Spirocyclic chroman-4-onesAntimalarialPlasmodium falciparum (in vitro) nih.gov
Chroman derivativesAnti-breast cancerMCF-7 cell line nih.gov
2-amino-4H-chromene-3-carbonitrilesCytotoxicity, Apoptosis inductionT47D and K562 cell lines nih.govnih.gov
Chroman-4-onesAntibacterial, AntifungalVarious bacterial and fungal strains mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure and dynamics of chromane (B1220400) derivatives by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex systems like chromane derivatives. nih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Chromane-8-carbonitrile

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2~4.2 (t)~65
C3~1.9 (m)~22
C4~2.8 (t)~25
C4a-~120
C5~7.0 (d)~128
C6~6.9 (t)~121
C7~7.2 (d)~125
C8-~105
C8a-~155
8-CN-~118

Note: Predicted values are estimates based on data for similar chromane structures. Actual values may vary. (t = triplet, d = doublet, m = multiplet).

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov It is a primary tool for the characterization of chromane derivatives. nih.gov When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS allows for the separation and identification of components in complex mixtures. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which enables the determination of the elemental formula of the parent molecule and its fragments. youtube.comnih.govbioanalysis-zone.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

The fragmentation of chromane derivatives under electron impact or collision-induced dissociation (CID) often follows predictable pathways. nih.gov A common fragmentation route for the chromane scaffold is the retro-Diels–Alder reaction. nih.gov For this compound, key fragmentation would involve the loss of the nitrile group (CN), cleavage of the pyran ring, and other characteristic losses that help confirm the structure. The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule. nih.govchemguide.co.uk

Table 2: Potential Mass Spectrometry Fragments for this compound

FragmentDescription
[M]+•Molecular ion
[M-HCN]+Loss of hydrogen cyanide
[M-C₂H₄]+•Retro-Diels-Alder fragmentation (loss of ethene)
[M-C₃H₅]+Cleavage within the dihydropyran ring

Note: M represents the parent molecule, this compound.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. researchgate.netmdpi.com These techniques are highly effective for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. mdpi.comyoutube.com

For this compound, FT-IR and Raman spectroscopy would be used to confirm the presence of key functional groups:

Nitrile (C≡N): A sharp, intense absorption band in the IR spectrum typically appears around 2220-2260 cm⁻¹.

Aromatic Ring (C=C): Multiple bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations within the benzene (B151609) ring.

Alkyl C-H: Stretching vibrations for the CH₂ groups of the dihydropyran ring are observed in the 2850-3000 cm⁻¹ region.

Aryl C-H: Stretching vibrations for the C-H bonds on the aromatic ring appear above 3000 cm⁻¹.

Aryl Ether (Ar-O-C): Asymmetric and symmetric C-O-C stretching vibrations are expected around 1230-1270 cm⁻¹ and 1020-1080 cm⁻¹, respectively.

These techniques are also sensitive to molecular conformation, and subtle shifts in vibrational frequencies can provide insights into the conformational state of the dihydropyran ring. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2260 - 2220
Aromatic C=CStretch1600 - 1450
Aryl Ether (C-O)Stretch1270 - 1230
Alkyl C-HStretch3000 - 2850
Aromatic C-HStretch3100 - 3000

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uomphysics.net This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and stereochemistry. nih.gov

For a derivative of this compound, a successful single-crystal XRD analysis would confirm the planarity of the aromatic ring fused to the dihydropyran ring. researchgate.net It would also reveal the exact conformation of the dihydropyran ring, which is typically a distorted half-chair. researchgate.net Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (if applicable), π–π stacking, and van der Waals forces that stabilize the crystal structure. uomphysics.netnih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. youtube.commdpi.com It measures the differential absorption of left- and right-circularly polarized light by a chiral compound. youtube.com For chiral derivatives of this compound, where a stereocenter might be introduced (for example, by substitution at the C2 position), CD spectroscopy is invaluable for assigning the absolute configuration (R or S). nih.gov

The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a spectroscopic signature of a specific enantiomer. nih.gov By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., using density functional theory, DFT), the absolute configuration of the chiral centers can be determined with a high degree of confidence. acs.org This method is particularly useful when obtaining crystals suitable for XRD is not possible. acs.org

Chromatographic and Separation Science Methodologies

Chromatographic techniques are fundamental for the purification, separation, and analysis of this compound and its derivatives from reaction mixtures or natural sources. bioanalysis-zone.com The choice of method depends on the volatility, polarity, and scale of the separation.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable chromane derivatives. libretexts.orgkhanacademy.orgyoutube.com The sample is vaporized and transported by a carrier gas through a column containing a stationary phase. khanacademy.org Separation is based on the differential partitioning of compounds between the gas and stationary phases, which is influenced by factors like boiling point and polarity. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying individual components in a mixture. youtube.comstrath.ac.uk Chemical derivatization may be employed to increase the volatility of certain chromane derivatives for GC analysis. jfda-online.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of chromane derivatives, including those that are non-volatile or thermally labile. Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. bioanalysis-zone.com

Normal-phase HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be used to separate isomers.

Reversed-phase HPLC, which employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixture), is the most common mode for the analysis of chromane compounds.

Chiral Chromatography: For the separation of enantiomers of chiral chromane derivatives, specialized chiral stationary phases (CSPs) are used in both HPLC and GC. acs.org This allows for the analytical quantification of enantiomeric excess (ee) or the preparative separation of individual enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the purity of this compound and analyzing it within complex mixtures. These techniques separate components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. The primary objective is to achieve a satisfactory separation within a reasonable timeframe semanticscholar.org. Due to its aromatic chromane structure, this compound is well-suited for reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

UHPLC, by utilizing columns with smaller particle sizes (typically sub-2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. This allows for more efficient separation of this compound from closely related impurities or byproducts that may have formed during its synthesis. Detection is commonly achieved using a UV detector set to a wavelength where the chromane moiety exhibits strong absorbance. For more detailed analysis, HPLC or UHPLC can be coupled with mass spectrometry (MS) to provide structural information on the separated components researchgate.net.

Below is an example of a typical set of parameters for the purity analysis of a chromane derivative like this compound using reverse-phase HPLC.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

| Expected Retention Time | 6-8 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound itself may have limited volatility due to its polarity and molecular weight, GC analysis can be effectively performed on its volatile derivatives. Derivatization is a chemical modification process that converts the analyte into a new compound with properties more suitable for GC analysis, such as increased volatility and thermal stability researchgate.net.

Common derivatization strategies for compounds containing functional groups similar to those in the chromane structure include silylation, acylation, or alkylation researchgate.netgcms.cz. For instance, if the chromane ring contained a hydroxyl group, silylation would be a common choice to replace the active hydrogen, thereby reducing polarity and increasing volatility gcms.cz. The nitrile group is relatively stable, but derivatization of other parts of the molecule can significantly improve chromatographic performance, leading to better peak shape and resolution researchgate.net. The resulting derivatives can then be analyzed, often with high sensitivity using detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net.

Table 2: Potential Derivatization Reactions for GC Analysis of Chromane Analogs

Reaction Type Reagent Example Target Functional Group Resulting Derivative
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl (-OH), Amine (-NH2) Trimethylsilyl (TMS) ether/amine
Acylation Trifluoroacetic Anhydride (TFAA) Amine (-NH2), Hydroxyl (-OH) Trifluoroacetamide, Trifluoroacetate ester

| Alkylation | Trimethylsilyldiazomethane | Carboxylic Acid (-COOH) | Methyl ester |

Thermoanalytical Methods (e.g., TGA, DSC) for Thermal Behavior and Stability

Thermoanalytical methods are used to study the physical and chemical properties of materials as they are heated. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions tainstruments.comorientjchem.org. A DSC thermogram for this compound would reveal an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may appear, indicating decomposition, which would correlate with the mass loss observed in TGA azom.com.

Table 3: Hypothetical Thermal Properties of this compound

Analytical Method Parameter Illustrative Value
DSC Melting Point (Tₘ) 120 - 130 °C
Enthalpy of Fusion (ΔHₘ) 25 - 35 J/g
TGA Onset of Decomposition (Tₒ) > 250 °C (in N₂ atmosphere)

Advanced Surface and Interface Characterization (e.g., XPS, EELS, NEXAFS) for Surface-Modified Chromanes

When this compound is used in applications where its surface properties are critical, such as in functional coatings or as part of a polymer matrix, advanced surface-sensitive techniques are required for characterization.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical states of atoms on a material's surface (top 5-10 nm) phi.comyoutube.com. For a surface modified with this compound, XPS can confirm the presence of the compound by identifying carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s peaks can provide information about the specific chemical bonding environments, confirming the integrity of the nitrile and chromane ether functionalities rockymountainlabs.comtescan-analytics.com.

Electron Energy Loss Spectroscopy (EELS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful techniques for probing the electronic structure of materials. EELS, often performed in a transmission electron microscope, can provide chemical information at high spatial resolution nih.gov. NEXAFS, which uses synchrotron radiation, is particularly useful for determining the orientation of molecules on a surface kit.edu. For a film containing this compound, NEXAFS could be used to determine how the chromane molecules are oriented relative to the substrate, which can be crucial for understanding the film's properties kit.edu.

Table 4: Expected XPS Binding Energies for this compound

Element Orbital Chemical Group Expected Binding Energy (eV)
Carbon C 1s C-C, C-H (in aromatic and aliphatic parts) ~284.8
Carbon C 1s C-O (ether linkage in chromane ring) ~286.5
Carbon C 1s C-CN (carbon of the nitrile group) ~286.0
Nitrogen N 1s -C≡N (nitrile group) ~399.0

Potential Applications in Materials Science and Other Fields

Applications in Functional Materials

The exploration of chromane (B1220400) derivatives in the realm of functional materials is an active area of research, with promising prospects in optics, electronics, and supramolecular chemistry.

The optical and photophysical properties of chromane derivatives are of significant interest for applications in sensing, imaging, and light-emitting technologies. While specific data for Chromane-8-carbonitrile is limited, studies on related chromene-3-carbonitrile compounds provide valuable insights. These derivatives are known to exhibit strong fluorescence in the violet and blue regions of the electromagnetic spectrum.

The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been a focus of research, with these compounds demonstrating potential as pigments. The specific optical properties are influenced by the substituents on the chromane ring. For instance, the reaction of various aldehydes with malononitrile can lead to a range of substituted chromene-3-carbonitriles, each with distinct photophysical characteristics.

Table 1: Synthesis of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives
EntryAldehyde (1a-l)Product (4a-l)Yield (%) (Method A)Yield (%) (Method B)
14-Cl4a7992
24-Br4b7590
34-F4c7288
44-NO24d8295
53-NO24e8093
62-NO24f7891
74-CN4g7689
84-OH4h7085
94-OCH34i7387
103-OCH34j7186
112-OCH34k6984
12H4l6580

Method A: Conventional heating; Method B: Ultrasound irradiation. Data adapted from studies on the synthesis of related chromene-3-carbonitrile derivatives.

The nitrile functional group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the chromane scaffold. This makes this compound derivatives interesting candidates for applications in organic electronics, such as in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The linear geometry of the nitrile's C≡N bond and its high dipole moment contribute to the polarity of the molecule. The carbon atom in the nitrile group is electrophilic and susceptible to nucleophilic attack, a property that can be exploited in the design and synthesis of novel organic electronic materials. Theoretical studies on nitrile-containing aromatic compounds often focus on their frontier molecular orbitals (HOMO and LUMO) to predict their charge transport characteristics and potential as n-type (electron-transporting) or p-type (hole-transporting) materials. While specific theoretical studies on this compound are not yet widely available, the fundamental properties of the nitrile group suggest a potential for these compounds to be tailored for specific electronic applications.

The chromane scaffold is a valuable building block in supramolecular chemistry due to its rigid structure and potential for functionalization. The introduction of a nitrile group at the 8-position offers a site for specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can direct the self-assembly of these molecules into well-defined supramolecular architectures.

The lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the polarity of the C≡N bond can lead to electrostatic interactions. These interactions are crucial in the design of liquid crystals, gels, and other organized molecular assemblies. Theoretical and experimental studies on related nitrile-containing molecules have demonstrated the formation of interesting supramolecular structures, including dimers and polymers, driven by unconventional N(nitrile)···π and nitrile-nitrile interactions. The ability to control the self-assembly of this compound derivatives opens up possibilities for creating novel materials with tailored functions for applications in areas such as sensing, catalysis, and molecular recognition.

Roles in Agrochemicals and Pigments

Research has indicated that 2-amino-4H-chromene-3-carbonitrile derivatives, which are structurally related to this compound, have potential applications as pigments and as biodegradable agrochemicals. nih.gov

The chromene nucleus is a recurring motif in a wide array of pharmacologically active compounds, and its derivatives are explored for various applications, including as pigments and in cosmetics. researchgate.net The synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles highlights the utility of the chromene-carbonitrile scaffold in creating compounds with potential biological activity and material applications. nih.gov The development of sustainable agrochemicals is an ongoing area of research, and the biodegradability of certain chromane derivatives makes them attractive candidates for environmentally friendly crop protection solutions. nih.govmdpi.com

Novel Catalyst Development and Applications

The chromane scaffold has been utilized in the development of novel organocatalysts. The functionalization of the chromane ring allows for the creation of catalysts with specific stereochemical control for various organic transformations. For instance, modularly designed organocatalysts based on cinchona alkaloid derivatives have been used for the stereoselective synthesis of functionalized chromanes. nih.govrsc.org

While specific applications of this compound in catalysis are not yet established, the presence of the nitrile group offers a potential coordination site for metal catalysts or a functional handle for further catalyst modification. The development of catalysts from readily available and structurally diverse chromane derivatives is an active area of research with the potential to lead to more efficient and selective chemical syntheses. nih.govrsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research related to the chromane-carbonitrile scaffold is both broad and promising, though it notably centers on complex derivatives rather than the parent structure, Chromane-8-carbonitrile. The scientific literature is rich with studies on substituted 2-amino-4H-chromene-3-carbonitriles, which are recognized as "privileged structures" in medicinal chemistry. nih.gov These compounds are frequently synthesized through efficient, one-pot, multi-component reactions, often employing green chemistry principles such as using water as a solvent or microwave irradiation to reduce environmental impact. mdpi.comresearchgate.net

A significant portion of the research has been dedicated to exploring the pharmacological activities of these derivatives. The chromene nucleus is a key component in many natural products and synthetic compounds that exhibit a wide array of biological effects. semanticscholar.orgresearchgate.net Extensive screening has revealed potent anticancer and antitumor activities in various cancer cell lines, including breast cancer. nih.govresearchgate.netresearchgate.net Beyond oncology, chromene-carbonitrile derivatives have demonstrated a remarkable spectrum of other biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, antiviral, and anticoagulant properties. nih.govmdpi.comresearchgate.net This wide-ranging bioactivity underscores the therapeutic potential of the chromane-carbonitrile framework as a versatile pharmacophore for drug discovery. semanticscholar.orgresearchgate.net

Pharmacological Activities of Chromane-Carbonitrile Derivatives

Activity Description Key Findings Citations
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis. Derivatives show potent cytotoxic effects against various human cancer cell lines, sometimes more potent than reference drugs like etoposide. nih.govresearchgate.netscirp.org
Antimicrobial Activity against pathogenic bacteria and fungi. Certain derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comresearchgate.net
Anti-inflammatory Inhibition of inflammatory pathways. Chromone (B188151) and chromanone structures, closely related to chromanes, show significant inhibition of nitric oxide (NO) production. nih.gov
Antioxidant Scavenging of free radicals. 4-Aryl-4H-chromene-3-carbonitrile analogues have been shown to be effective scavengers of nitric oxide and hydrogen peroxide free radicals. researchgate.net

| Antiviral | Activity against various viruses. | The general class of chromene derivatives has been reported to possess antiviral properties, including anti-HIV activity. | researchgate.net |

Identification of Key Research Gaps and Challenges

Despite the extensive investigation into various substituted chromane-carbonitriles, a significant and fundamental research gap exists: the near-complete absence of studies on the parent compound, This compound . The current research landscape is characterized by a focus on highly functionalized analogues, leaving the synthesis, characterization, and biological potential of the core this compound scaffold largely unexplored. This omission is a critical knowledge gap, as understanding the properties of the parent structure is essential for systematic drug design and for elucidating structure-activity relationships (SAR) within this chemical family.

The primary challenges contributing to this gap likely lie in synthesis. Most reported synthetic methodologies are multi-component reactions designed to produce highly substituted 2-amino-4H-chromene-3-carbonitriles. mdpi.commdpi.com These methods may not be readily adaptable for the regioselective synthesis of a specific, unsubstituted isomer like this compound. Developing a robust and efficient synthetic route to isolate this particular compound, with the nitrile group at the C-8 position of the chromane (B1220400) ring, remains a key challenge for synthetic organic chemists. Furthermore, without access to the compound itself, its fundamental physicochemical properties, metabolic stability, and toxicological profile remain unknown, hindering any further investigation into its potential applications.

Emerging Trends and Future Perspectives in this compound Research

The future of research on this compound is contingent on addressing the aforementioned gaps. The primary and most immediate goal must be the development of a targeted synthetic pathway to produce this compound in sufficient purity and yield. This would open the door to a systematic exploration of its chemical and biological properties.

An emerging trend in chemical synthesis is the application of computational chemistry and predictive modeling prior to synthesis. scirp.org Future work could employ in-silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict the potential biological targets and activity spectrum of this compound. These predictions, based on the known activities of its derivatives, could help prioritize and guide subsequent in-vitro and in-vivo testing.

Once synthesized, a comprehensive screening of this compound's biological activity is the logical next step. Based on the extensive data from its derivatives, initial assays should focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. nih.govmdpi.comnih.gov This foundational screening will determine if the core scaffold possesses intrinsic activity or if the extensive substitutions seen in the literature are essential for its pharmacological effects.

Looking further ahead, this compound could serve as a crucial building block for the synthesis of novel, targeted derivatives. By using the parent compound as a starting material, chemists can systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. This approach would allow for a more rational drug design process compared to the current reliance on one-pot reactions that yield complex mixtures or specific substitution patterns. The integration of green chemistry principles into these future synthetic efforts will also be critical for developing sustainable and environmentally friendly processes. researchgate.net

Q & A

Basic: What are the established synthetic protocols for Chromane-8-carbonitrile, and how can researchers validate purity and structural integrity?

Methodological Answer:
this compound is typically synthesized via cyclization of substituted propargyl ethers or through palladium-catalyzed cyanation of halogenated chromane precursors . Key steps include:

  • Synthesis : Use of anhydrous conditions for propargyl ether cyclization (e.g., BF₃·Et₂O catalysis) to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
  • Validation :
    • HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
    • NMR (¹H/¹³C): Key signals include a nitrile carbon at ~118 ppm (¹³C) and aromatic protons at 6.8–7.2 ppm (¹H).
    • IR : Sharp absorption at ~2220 cm⁻¹ (C≡N stretch).
      Reference : Compare spectral data with published studies in J. Org. Chem. or Eur. J. Med. Chem. to avoid misassignment .

Advanced: How can contradictory spectroscopic data for this compound derivatives be systematically resolved?

Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To address this:

Variable Temperature NMR : Perform experiments (e.g., 25°C to −60°C) to identify dynamic processes (e.g., rotamers) that broaden signals .

Computational Validation : Use DFT calculations (Gaussian or ORCA) to model predicted NMR/IR spectra and compare with experimental data .

Advanced Mass Spectrometry : HRMS-ESI or MALDI-TOF to confirm molecular ion peaks and rule out adducts.
Case Study : A 2022 study resolved conflicting ¹³C NMR signals for a nitrile-containing chromane derivative by correlating DFT-predicted shifts with solvent-polarity-adjusted experiments .

Basic: What are the best practices for designing a reproducible kinetic study on this compound’s reactivity?

Methodological Answer:

  • Experimental Design :
    • Control Variables : Maintain constant temperature (using a jacketed reactor) and solvent polarity (e.g., DMF vs. THF).
    • Sampling Intervals : Use in-situ FTIR or quenching methods at fixed time points to track reaction progress.
  • Data Analysis :
    • Apply pseudo-first-order kinetics if reagent is in excess.
    • Use nonlinear regression (e.g., MATLAB or Python’s SciPy) to calculate rate constants.
      Reproducibility Tip : Document glovebox conditions (O₂/H₂O levels) for air-sensitive reactions and share raw data in supplementary files .

Advanced: How can researchers employ DOE (Design of Experiments) to optimize this compound’s synthetic yield?

Methodological Answer:
A factorial design approach minimizes trial runs while identifying critical factors:

Factors : Catalyst loading (5–15 mol%), temperature (60–100°C), and solvent (DMF, toluene, acetonitrile).

Response Variables : Yield (%) and purity (HPLC area%).

Software : Use JMP or Minitab to generate a 2³ factorial design and analyze interactions.

Validation : Confirm optimal conditions with triplicate runs.
Example : A 2023 study improved yield from 62% to 89% by identifying a synergistic effect between 10 mol% Pd(OAc)₂ and DMF at 80°C .

Basic: What strategies ensure rigorous literature review for this compound-related projects?

Methodological Answer:

  • Database Search : Use SciFinder or Reaxys with keywords “this compound” + “synthesis,” “applications,” or “spectral data.” Apply filters for peer-reviewed journals (2010–2025).
  • Critical Appraisal :
    • Prioritize studies with full experimental details (e.g., J. Med. Chem. over patents).
    • Cross-verify synthetic procedures using PubChem or ChemSpider data.
  • Citation Management : Use Zotero or EndNote to track sources and avoid plagiarism .

Advanced: What computational methods are suitable for studying this compound’s electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS.
  • Docking Studies : For medicinal chemistry applications, dock this compound into target proteins (e.g., kinases) with AutoDock Vina .
    Validation : Compare computed electrostatic potential maps with X-ray crystallography data (if available) .

Basic: How should researchers handle discrepancies between theoretical and experimental yields in this compound synthesis?

Methodological Answer:

Error Source Identification :

  • Check for moisture/oxygen sensitivity (use Schlenk techniques).
  • Quantify starting material purity via NMR or elemental analysis.

Mass Balance Analysis : Account for all byproducts (e.g., TLC monitoring).

Theoretical Yield Adjustment : Recalculate based on limiting reagent purity (e.g., 95% pure reagent → adjust expected yield) .

Advanced: What mechanistic insights can be gained from isotopic labeling studies on this compound?

Methodological Answer:

  • ¹³C-Labeling : Introduce ¹³C at the nitrile group to track its fate in hydrolysis or cycloaddition reactions via ¹³C NMR.
  • Deuterium Exchange : Use D₂O or CD₃OD to probe acid/base-mediated tautomerism.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C vs. ¹³C nitriles to determine rate-limiting steps .
    Case Study : A 2021 study used ¹⁵N-labeled this compound to confirm a proposed imine intermediate in a multi-step cascade reaction .

Guidance for Data Presentation

  • Tables : Include retention times (HPLC), spectral peaks (NMR/IR), and kinetic parameters (k, t½).
  • Figures : Use color-coded reaction schemes or FMO diagrams, adhering to Med. Chem. Commun. graphics guidelines (e.g., avoid excessive structures) .

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Chromane-8-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.